Pde10A-IN-3

Description

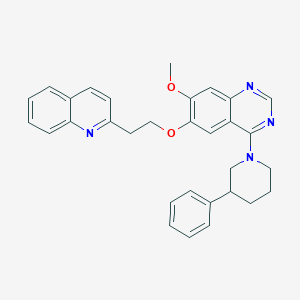

Structure

3D Structure

Properties

Molecular Formula |

C31H30N4O2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline |

InChI |

InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3 |

InChI Key |

MUQUFIBWWXZLNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pde10A-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Pde10A-IN-3, a selective inhibitor of phosphodiesterase 10A (PDE10A). The information is compiled from primary research literature and available chemical data, offering insights into its biochemical interactions, signaling pathway modulation, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound, also identified in the scientific literature as "compound 8a," is a quinazoline-based competitive inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1] Its primary mechanism of action is the prevention of the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, enhances the signaling of protein kinase A (PKA) and protein kinase G (PKG), respectively.

The binding of this compound to the catalytic domain of PDE10A is a key aspect of its inhibitory function. Molecular docking studies have revealed that the quinazoline core of this compound occupies the same binding pocket as the known PDE10A inhibitor, papaverine.[2] Specific interactions include the formation of a hydrogen bond between the oxygen of the quinazoline core and the amino acid residue Gln716, as well as hydrophobic interactions with Phe719 and Phe686.[2] The side chain of this compound extends into a selective pocket within the enzyme's structure.[2][3]

Notably, research also suggests that this compound may possess antioxidant properties, indicating a potential for multi-target activity that could be beneficial in the context of neurodegenerative diseases where oxidative stress is a contributing factor.[4][5]

Data Presentation

The available quantitative data for this compound is summarized in the tables below. It is important to note that while a specific IC50 value is not reported in the primary literature, the percentage of inhibition at a given concentration provides a measure of its potency.

Table 1: Inhibitory Activity of this compound

| Target | Concentration | Percent Inhibition |

| PDE10A | 1 µM | 57% |

Data sourced from publicly available biochemical screens.

Table 2: Selectivity Profile of this compound

| Target | Concentration | Percent Inhibition |

| PDE3A | 1 µM | No measurable inhibition |

| PDE3B | 1 µM | No measurable inhibition |

| PDE4B | 1 µM | No measurable inhibition |

Data sourced from publicly available biochemical screens, demonstrating selectivity for PDE10A over other phosphodiesterase families.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies, as detailed in the primary research.

In Vitro PDE10A Inhibition Assay

The inhibitory activity of this compound against PDE10A is determined using a commercially available PDE10A assay kit. A typical protocol is as follows:

-

Reagent Preparation : Dilute the fluorescently labeled cAMP substrate (e.g., FAM-Cyclic-3',5'-AMP) to the working concentration (e.g., 200 nM) in the provided PDE assay buffer.[6]

-

Assay Plate Setup :

-

Add the diluted substrate to wells designated as "Substrate Control," "Positive Control," and "Test Inhibitor."[6]

-

Add inhibitor solution at various concentrations to the "Test Inhibitor" wells. Add inhibitor-free buffer to the control wells.[6]

-

Add PDE assay buffer to the "Blank" and "Substrate Control" wells.[6]

-

-

Enzyme Reaction :

-

Signal Detection :

-

Stop the reaction and detect the product formation. In fluorescence polarization assays, a binding agent is added that binds to the hydrolyzed, non-cyclic product, causing a change in polarization.[7]

-

Read the fluorescence polarization on a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex=470 nm and λem=528 nm).[7]

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the "Positive Control" and "Substrate Control" wells.

Molecular Docking

To elucidate the binding mode of this compound, molecular docking studies are performed.

-

Protein Structure Preparation : The crystal structure of the PDE10A protein with a bound inhibitor (e.g., PDB code: 3QPN) is used as the reference structure.[3] The protein is prepared by adding hydrogen atoms, assigning charges, and minimizing the energy.

-

Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation : A docking program, such as Surflex-dock within the Tripos Sybyl software package, is used to dock the ligand into the defined binding site of the PDE10A protein.[2][3] The binding site is typically defined by the co-crystallized ligand in the reference structure.

-

Analysis of Docking Poses : The resulting docking conformations are analyzed to identify the most favorable binding poses based on scoring functions. The interactions between the ligand and the protein residues, such as hydrogen bonds and hydrophobic interactions, are examined.[2]

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: Signaling pathway of PDE10A and its inhibition by this compound.

Experimental Workflow for this compound Characterization

References

- 1. Buy this compound [smolecule.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to Pde10A-IN-3: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Pde10A-IN-3, a notable inhibitor of phosphodiesterase 10A (PDE10A). This document details the scientific background, discovery, synthesis, biological activity, and the relevant signaling pathways associated with this compound, presenting a comprehensive resource for professionals in the field of drug development and neuroscience.

Introduction to PDE10A and its Role in Schizophrenia

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.[3][4] Dysregulation of striatal signaling, particularly involving the dopamine D1 and D2 receptor pathways, is a hallmark of schizophrenia.[1][5]

Inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[2] This modulation of cyclic nucleotide signaling can potentiate D1 receptor-mediated pathways and attenuate D2 receptor signaling, offering a promising therapeutic strategy for the treatment of schizophrenia's positive, negative, and cognitive symptoms.[1][5]

Discovery of this compound (Compound 8a)

This compound, also referred to as compound 8a, was identified through research focused on developing novel and selective inhibitors of PDE10A for the treatment of schizophrenia.[6] The discovery process likely involved the screening of compound libraries and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity. The isoquinoline scaffold is a common feature in many PDE10A inhibitors, and this compound belongs to this class of compounds.

Synthesis of this compound

A plausible synthetic approach, based on established chemical literature for analogous structures, would involve the following key transformations:

-

Preparation of the Isoquinoline Core: This is often achieved through a Bischler-Napieralski or Pictet-Spengler reaction, starting from a substituted phenethylamine derivative.

-

Introduction of the Substituted Benzyl Moiety: The benzyl group is typically introduced at the C1 position of the isoquinoline ring system. This can be accomplished through various methods, such as a Friedel-Crafts-type reaction or by coupling a suitable benzyl halide with a dihydroisoquinoline intermediate.

-

Functional Group Interconversion: The final steps would involve the modification of functional groups on the benzyl ring to install the 4-(2-ethoxyethoxy)-3-methoxy substituent. This may involve etherification reactions.

Biological Activity and Quantitative Data

This compound has been characterized as an inhibitor of PDE10A.[6] While extensive quantitative data is not widely published, one source reports 57% inhibition of PDE10A activity at a concentration of 1 µmol/L .[6]

For a related and more potent compound in the same series, compound 8c (1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline), the following IC50 values have been reported:

| Target | IC50 (nM) |

| PDE10A | 28 ± 1.2 |

| PDE3A | 2200 ± 437 |

| PDE3B | 2520 ± 210 |

These data for a closely related analog highlight the potential for high potency and selectivity for PDE10A within this chemical series. Further studies are required to fully characterize the quantitative pharmacology of this compound.

Experimental Protocols

General PDE10A Inhibition Assay Protocol

The inhibitory activity of compounds against PDE10A can be determined using a variety of commercially available assay kits or by adapting published procedures. A common method is the scintillation proximity assay (SPA).

Principle: This assay measures the conversion of radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) to its corresponding monophosphate by the PDE enzyme. The product, [³H]AMP or [³H]GMP, is captured by scintillant-coated beads, bringing it into close proximity to the scintillant and generating a light signal that can be quantified.

Materials:

-

Recombinant human PDE10A enzyme

-

[³H]cAMP or [³H]cGMP substrate

-

SPA beads (e.g., yttrium silicate)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the assay buffer, the diluted test compound, and the PDE10A enzyme.

-

Initiate the enzymatic reaction by adding the [³H]cAMP or [³H]cGMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by adding the SPA bead suspension.

-

Allow the beads to settle.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The therapeutic rationale for PDE10A inhibition in schizophrenia lies in its ability to modulate the dysfunctional signaling within the striatal medium spiny neurons (MSNs). There are two main populations of MSNs that form the direct and indirect pathways of the basal ganglia, expressing D1 and D2 dopamine receptors, respectively.

PDE10A Signaling in Medium Spiny Neurons

Caption: PDE10A signaling in D1 and D2 receptor-expressing medium spiny neurons.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of PDE10A inhibition. Its discovery as part of a series of potent and selective isoquinoline-based inhibitors underscores the importance of this scaffold in targeting PDE10A. While further characterization of its pharmacological profile is warranted, the available data and the well-established role of PDE10A in striatal signaling provide a strong rationale for its use in preclinical studies aimed at developing novel treatments for schizophrenia and other neurological disorders. This technical guide serves as a foundational resource for researchers embarking on studies involving this compound, providing essential information on its background, synthesis, and biological context.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound [smolecule.com]

The Role of Pde10A-IN-3 in the intricate signaling of Medium Spiny Neurons: A Technical Guide

For Immediate Release

A deep dive into the function and therapeutic potential of Pde10A-IN-3, a selective phosphodiesterase 10A inhibitor, within the medium spiny neurons of the striatum. This document is intended for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of this compound, a quinazolinone-based competitive inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades, particularly within the medium spiny neurons (MSNs) that constitute the vast majority of the striatum's neuronal population. The unique localization and function of PDE10A make it a compelling target for therapeutic intervention in neurological and psychiatric disorders.

Core Function of this compound in Medium Spiny Neurons

This compound, also identified as compound 8a in foundational research, selectively inhibits PDE10A, an enzyme responsible for the hydrolysis of both cAMP and cGMP.[1] In doing so, this compound effectively increases the intracellular concentrations of these crucial second messengers within MSNs. This elevation of cAMP and cGMP levels modulates the activity of downstream signaling pathways, most notably the protein kinase A (PKA) pathway, which plays a pivotal role in regulating neuronal excitability, gene expression, and synaptic plasticity.

The striatum is segregated into two main pathways: the direct pathway, which facilitates movement, and the indirect pathway, which inhibits movement. These pathways are characterized by the differential expression of dopamine receptors on MSNs: D1 receptors in the direct pathway and D2 receptors in the indirect pathway. PDE10A is highly expressed in both types of MSNs, positioning it as a critical regulator of the balance between these two pathways.[2][3]

By inhibiting PDE10A, this compound is thought to preferentially activate PKA signaling in MSNs of the indirect pathway (D2-receptor bearing), a mechanism that mirrors the action of some antipsychotic drugs.[1] This selective modulation suggests the potential of this compound in the treatment of conditions like schizophrenia, where dopamine signaling is dysregulated.

Quantitative Data on this compound and Other PDE10A Inhibitors

The following tables summarize key quantitative data for this compound and other relevant PDE10A inhibitors to provide a comparative perspective.

Table 1: In Vitro Efficacy of this compound (Compound 8a)

| Parameter | Value | Concentration | Source |

| PDE10A Inhibition | 57% | 1 µmol L⁻¹ | [1] |

| PDE3A Inhibition | No measurable inhibition | 1 µmol L⁻¹ | [1] |

| PDE3B Inhibition | No measurable inhibition | 1 µmol L⁻¹ | [1] |

| PDE4B Inhibition | No measurable inhibition | 1 µmol L⁻¹ | [1] |

Table 2: Comparative IC50 Values of Selected PDE10A Inhibitors

| Compound | IC50 (PDE10A) | Source |

| Papaverine | 10-300 nM | [4] |

| Compound 11e | 0.64 µM | [4] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and PDE10A function in MSNs.

Protocol 1: In Vitro PDE10A Inhibition Assay

Objective: To determine the inhibitory activity of a compound against PDE10A.

Methodology:

-

Enzyme Preparation: Recombinant human PDE10A is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

-

Substrate: A fluorescently labeled cAMP or cGMP derivative is used as the substrate.

-

Reaction: The assay is performed in a microplate format. The reaction mixture contains the purified PDE10A enzyme, the fluorescent substrate, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30 minutes).

-

Detection: The hydrolysis of the fluorescent substrate by PDE10A is measured using a fluorescence plate reader. The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor).

-

Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Striatal Slices

Objective: To investigate the effects of a PDE10A inhibitor on the electrophysiological properties of medium spiny neurons.

Methodology:

-

Slice Preparation: Acute coronal brain slices (e.g., 300 µm thick) containing the striatum are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Neuron Identification: Medium spiny neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording: Whole-cell patch-clamp recordings are made from MSNs. The internal solution of the patch pipette contains a physiological concentration of ions and may include a fluorescent dye for morphological reconstruction.

-

Drug Application: The PDE10A inhibitor (e.g., this compound) is bath-applied to the slice at a known concentration.

-

Data Acquisition: Changes in membrane potential, firing frequency, and synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) are recorded before, during, and after drug application.

-

Analysis: The recorded data are analyzed to determine the effect of the PDE10A inhibitor on the intrinsic excitability and synaptic integration of MSNs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the function of this compound.

Caption: Signaling pathway in a D2-receptor expressing medium spiny neuron.

Caption: A typical experimental workflow for evaluating a novel PDE10A inhibitor.

References

- 1. Buy this compound [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Striatal phosphodiesterase 10A and medial prefrontal cortical thickness in patients with schizophrenia: a PET and MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of PDE10A Inhibition with Dopamine D1/D2 Receptor Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a pivotal role in regulating intracellular signaling cascades.[1] Predominantly expressed in the medium spiny neurons (MSNs) of the striatum, PDE10A is a key modulator of signaling downstream of dopaminergic and glutamatergic receptors.[1] This strategic localization positions PDE10A as a critical regulator of the balance between the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia, which are fundamental for motor control, motivation, and cognition.[2][3]

Dysregulation of these pathways is implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[4] Consequently, inhibitors of PDE10A have emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of PDE10A inhibitors, with a focus on their interaction with the dopamine D1 and D2 receptor pathways. As "Pde10A-IN-3" is not a widely referenced specific compound, this guide will utilize data from well-characterized PDE10A inhibitors such as TP-10, MP-10, and papaverine to illustrate the core principles of this drug class.

Mechanism of Action: Modulating the Dopaminergic Synapse

PDE10A inhibitors exert their effects by preventing the breakdown of cAMP and cGMP in MSNs.[1] This leads to an accumulation of these second messengers, which in turn modulates the activity of downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG).

Impact on the Dopamine D1 Receptor 'Direct' Pathway

The dopamine D1 receptor is a Gs-coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase to produce cAMP.[5][6] This activates PKA, leading to the phosphorylation of various substrates, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[5] Phosphorylated DARPP-32 at the Threonine 34 residue (pDARPP-32-Thr34) is a potent inhibitor of protein phosphatase-1 (PP1).[2] By inhibiting PP1, the phosphorylation state of numerous other proteins is increased, ultimately enhancing neuronal excitability and gene expression in the direct pathway MSNs.

PDE10A inhibitors potentiate this pathway by elevating basal and dopamine-stimulated cAMP levels.[7][8] This leads to a more robust and sustained activation of PKA and increased phosphorylation of its downstream targets.

Impact on the Dopamine D2 Receptor 'Indirect' Pathway

The dopamine D2 receptor is a Gi-coupled receptor that inhibits adenylyl cyclase, thereby reducing cAMP levels and PKA activity.[6][9] This pathway is central to the action of current antipsychotic medications, which are typically D2 receptor antagonists. PDE10A is also highly expressed in D2-expressing MSNs of the indirect pathway.

Inhibition of PDE10A in these neurons leads to an increase in cAMP levels, effectively counteracting the inhibitory signal from D2 receptor activation.[7][8] This results in increased PKA-dependent phosphorylation in D2 MSNs, a key mechanism shared with antipsychotic drugs. Interestingly, studies have shown that while PDE10A inhibition increases cAMP in both D1 and D2 MSNs, the downstream effect on PKA-dependent phosphorylation is more pronounced in D2 MSNs.[10][11] This is attributed to a stronger inhibition of PP1 by DARPP-32 in D2 MSNs compared to D1 MSNs.

Signaling Pathway Diagrams

Caption: Dopamine D1 Receptor Signaling Pathway and the Action of PDE10A Inhibitors.

Caption: Dopamine D2 Receptor Signaling Pathway and the Action of PDE10A Inhibitors.

Quantitative Data

The following tables summarize key quantitative data for representative PDE10A inhibitors.

Table 1: In Vitro Potency of Selected PDE10A Inhibitors

| Compound | IC50 (nM) for PDE10A | Selectivity vs. Other PDEs | Reference(s) |

| TP-10 | 0.8 | >1000-fold | [12][13][14] |

| MP-10 (PF-2545920) | 0.18 - 0.37 | >1000-fold | [14][15][16] |

| Papaverine | 17 - 19 | 16.7-fold vs. PDE3A | [9][17] |

| TAK-063 | 0.30 | >15000-fold | [14][18] |

| PQ-10 | 4.6 | High | [14] |

| CPL500036 | 1 | High | [18] |

| MK-8189 | 0.029 (Ki) | >500,000-fold | [19] |

Table 2: In Vivo Effects of PDE10A Inhibitors on Striatal Cyclic Nucleotides

| Compound | Dose | Species | Fold Increase in cGMP | Fold Increase in cAMP | Reference(s) |

| TP-10 | 3.2 mg/kg | Mouse | ~5-fold or higher | ~2-fold | [2][12] |

| Various | N/A | Mouse | Up to 5-fold or higher | Significant increase | [2] |

Table 3: Clinical Trial Data for Selected PDE10A Inhibitors in Schizophrenia

| Compound | Dose | Primary Endpoint | Result | Reference(s) |

| TAK-063 | 20 mg | Change in PANSS total score | Did not meet primary endpoint | [2] |

| PF-02545920 (MP-10) | 5 mg or 15 mg Q12H | Change in PANSS total score | Not superior to placebo | [7] |

| MK-8189 | 12 mg | Change in PANSS total score | Trend towards improvement (p=0.074) | [20] |

| CPL'36 | 20 mg and 40 mg | Change in PANSS positive subscale | Significant improvement | [5][6] |

Experimental Protocols

In Vitro PDE10A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

Methodology: A common method is a fluorescence polarization (FP)-based assay.

-

Materials: Purified recombinant PDE10A enzyme, fluorescently labeled cAMP (e.g., FAM-cAMP), a binding agent that specifically binds to the fluorescently labeled monophosphate product, assay buffer, test compound, and a microplate reader capable of measuring fluorescence polarization.

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the test compound dilutions, FAM-cAMP substrate, and PDE10A enzyme.

-

Incubate the reaction mixture to allow for enzymatic cleavage of FAM-cAMP to FAM-AMP.

-

Add the binding agent, which will bind to the FAM-AMP product, causing a change in fluorescence polarization.

-

Measure the fluorescence polarization. The degree of inhibition is proportional to the change in polarization.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

FRET-Based cAMP Imaging in Striatal Neurons

Objective: To visualize and quantify changes in intracellular cAMP levels in response to PDE10A inhibition in real-time.

Methodology: Utilize a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor for cAMP, such as Epac-SH150.[10]

-

Materials: Primary striatal neuron culture or brain slices, viral vector for expressing the FRET biosensor, a fluorescence microscope equipped for FRET imaging (e.g., with CFP and YFP filter sets), and perfusion system.

-

Procedure:

-

Transduce cultured neurons or brain slices with the FRET biosensor.

-

Mount the sample on the microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

-

Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring emission from both the donor and acceptor (e.g., YFP).

-

Apply the PDE10A inhibitor via the perfusion system.

-

Continuously acquire FRET images to monitor the change in the FRET ratio (acceptor emission / donor emission), which reflects the change in cAMP concentration.

-

Analyze the data to quantify the magnitude and kinetics of the cAMP increase.

-

Immunohistochemistry for Phosphorylated DARPP-32 (pDARPP-32)

Objective: To assess the downstream effects of PDE10A inhibition on PKA signaling by measuring the levels of pDARPP-32.

Methodology: Standard immunohistochemical staining of brain tissue sections.

-

Materials: Animal model (e.g., mouse), PDE10A inhibitor, perfusion and fixation reagents (e.g., paraformaldehyde), cryostat or vibratome, primary antibody against pDARPP-32 (Thr34), fluorescently labeled secondary antibody, and a fluorescence microscope.

-

Procedure:

-

Administer the PDE10A inhibitor or vehicle to the animals.

-

After a specified time, perfuse the animals with saline followed by a fixative.

-

Dissect the brain and post-fix as required.

-

Section the brain (e.g., 40 µm coronal sections of the striatum).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with the primary antibody against pDARPP-32 overnight at 4°C.

-

Wash the sections and incubate with the fluorescently labeled secondary antibody.

-

Mount the sections on slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the relative levels of pDARPP-32.

-

Conclusion

Inhibitors of PDE10A represent a novel therapeutic approach for neuropsychiatric disorders by modulating the intricate balance of the dopamine D1 and D2 receptor pathways within the striatum. By elevating intracellular levels of cAMP and cGMP, these compounds enhance signaling in the direct pathway and counteract the inhibitory effects of D2 receptor activation in the indirect pathway. The preferential downstream signaling in D2-expressing MSNs provides a mechanistic rationale for their potential antipsychotic effects. While early clinical trials have yielded mixed results, ongoing research and the development of new, more selective PDE10A inhibitors continue to hold promise. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important drug class.

References

- 1. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 3. Video: Developing a Behavioral Box for Assessing Prepulse Inhibition and Neural Activity in Psychiatric Animal Models [jove.com]

- 4. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. Novel Drug Safe, Effective for Acute Schizophrenia [medscape.com]

- 7. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TP-10 | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Target Validation of Pde10A-IN-3, a Novel PDE10A Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Pde10A-IN-3 is a representative name for a novel phosphodiesterase 10A (PDE10A) inhibitor. The data and methodologies presented in this guide are synthesized from publicly available research on well-characterized PDE10A inhibitors, including TP-10, MP-10 (PF-2545920), TAK-063, and papaverine, to provide a comprehensive framework for the target validation process.

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] Its high expression in the medium spiny neurons of the striatum makes it a compelling target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[2][3] This technical guide outlines the critical studies and methodologies required to validate the therapeutic potential of a novel PDE10A inhibitor, exemplified here as this compound.

Core Principles of PDE10A Inhibition

PDE10A inhibitors function by blocking the enzymatic degradation of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[4] In the striatum, this modulation can influence both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, which are crucial for motor control and cognitive function.[1][5]

Data Presentation: Quantitative Analysis of this compound

The initial phase of target validation involves a thorough in vitro and in vivo characterization of the compound's potency, selectivity, and pharmacodynamic effects.

Table 1: In Vitro Potency and Selectivity of Representative PDE10A Inhibitors

| Compound | PDE10A IC50 (nM) | Selectivity vs. Other PDEs | Reference |

| TP-10 | 0.8 | >1000-fold | [6] |

| MP-10 (PF-2545920) | 0.37 | >1000-fold | [5] |

| TAK-063 | 0.3 | >16000-fold vs. other PDEs | [7][8] |

| Papaverine | 17 - 21 | 16.7-fold vs. PDE3A | [9][10] |

| CPL500036 | 1.0 | >100x IC50 vs. other PDEs | [8] |

Table 2: In Vivo Pharmacodynamic Effects of Representative PDE10A Inhibitors

| Compound | Dose | Effect on Striatal cGMP/cAMP | Target Occupancy (RO50) | Species | Reference |

| TAK-063 | 0.3 - 1 mg/kg, p.o. | Increased cAMP and cGMP | ~0.7 mg/kg | Rodents | [7][11] |

| MP-10 (PF-2545920) | 3 mg/kg, p.o. | Increased cGMP | Not specified | Rat | [7] |

| SEP-39 | 3 mg/kg, p.o. | Significantly increased cGMP | 0.7 mg/kg, p.o. | Rat | [7] |

Table 3: Preclinical Efficacy of Representative PDE10A Inhibitors in Behavioral Models

| Compound | Behavioral Model | Effective Dose (ED50) | Species | Reference |

| TAK-063 | MK-801-induced hyperlocomotion | 0.3 - 1 mg/kg, p.o. | Rodents | [11] |

| MP-10 (PF-2545920) | Conditioned Avoidance Response | 1 mg/kg | Not specified | [5] |

| EM-221 | MK-801-induced hyperlocomotion | 0.03 - 0.1 mg/kg, p.o. | Rat | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency (IC50) of this compound by measuring its ability to inhibit the enzymatic activity of PDE10A.

-

Principle: The assay utilizes a fluorescein-labeled cAMP or cGMP substrate. In its cyclic form, the small molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE10A, the resulting linear monophosphate is captured by a binding agent, forming a larger complex that rotates more slowly and emits a high FP signal. The inhibitory effect of a compound is measured by the reduction in the FP signal.

-

Materials:

-

Recombinant human PDE10A enzyme.[13]

-

FAM-labeled cyclic nucleotide (e.g., FAM-cAMP).

-

Binding Agent (specific for 5'-AMP).

-

Assay buffer.

-

This compound and reference compounds (e.g., Papaverine).

-

384-well black plates.

-

Fluorescence plate reader capable of measuring FP.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the PDE10A enzyme to all wells except the negative control.

-

Add the diluted this compound or reference compound to the respective wells.

-

Initiate the reaction by adding the FAM-labeled cyclic nucleotide substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the detection step by adding the Binding Agent.

-

Incubate for another period (e.g., 30 minutes) to allow for binding.

-

Measure the fluorescence polarization.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vivo Microdialysis for Striatal cAMP/cGMP Measurement

This technique allows for the sampling of extracellular fluid from the striatum of awake, freely moving animals to measure changes in cyclic nucleotide levels following administration of this compound.[14][15]

-

Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into the striatum. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular molecules, including cAMP and cGMP, to diffuse across the membrane into the perfusate (dialysate) based on their concentration gradient.[14]

-

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for cAMP and cGMP concentrations using a sensitive method such as ELISA or LC-MS/MS.

-

Data Analysis: Express the post-dose cyclic nucleotide levels as a percentage of the baseline levels to determine the time course and magnitude of the pharmacodynamic effect.

-

Positron Emission Tomography (PET) for In Vivo Target Occupancy

PET imaging is a non-invasive technique used to quantify the binding of this compound to its target in the living brain, which is crucial for dose selection in clinical trials.[16][17]

-

Principle: A radiolabeled ligand (tracer) specific for PDE10A (e.g., [18F]MNI-659 or [18F]-TZ19106B) is administered to the subject (non-human primate or human).[4][18] The PET scanner detects the gamma rays emitted from the tracer, allowing for the quantification of its distribution and binding in the brain. To determine target occupancy, a baseline scan is performed, followed by a second scan after administration of this compound. The displacement of the radiotracer by the unlabeled drug is used to calculate the percentage of PDE10A enzymes occupied by this compound.

-

Procedure:

-

Radiotracer Synthesis: Synthesize a high-affinity, selective PDE10A PET radiotracer.

-

Baseline Scan: Anesthetize the subject and perform a baseline PET scan following intravenous injection of the radiotracer.

-

Drug Administration: Administer a single dose of this compound.

-

Occupancy Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer.

-

Image Analysis:

-

Co-register PET images with an anatomical MRI for precise localization of brain regions (e.g., striatum, cerebellum).

-

Use kinetic modeling with the cerebellum as a reference region (due to its low PDE10A expression) to calculate the binding potential (BP_ND) in the striatum for both scans.

-

Calculate target occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.

-

-

Dose-Occupancy Curve: Repeat the procedure with different doses of this compound to generate a dose-occupancy relationship and determine the RO50.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: PDE10A signaling pathway in a medium spiny neuron.

Caption: Experimental workflow for PDE10A inhibitor target validation.

References

- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 3. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmacological-evaluation-of-a-novel-phosphodiesterase-10a-inhibitor-in-models-of-antipsychotic-activity-and-cognition - Ask this paper | Bohrium [bohrium.com]

- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 9. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Huntington’s Disease: A Review of the Known PET Imaging Biomarkers and Targeting Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Pde10A-IN-3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pde10A-IN-3 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors like this compound represent a promising therapeutic avenue for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of this compound and similar compounds.

Molecular Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The key molecular data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₃₀N₄O₂ |

| Molecular Weight | 490.60 g/mol |

| IUPAC Name | 7-methoxy-4-(3-phenylpiperidin-1-yl)-6-{[2-(quinolin-2-yl)ethyl]oxy}quinazoline |

| CAS Number | 1006889-85-5 |

Mechanism of Action and Signaling Pathway

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in intracellular signaling.[1] The inhibition of PDE10A by compounds such as this compound leads to an accumulation of cAMP and cGMP within the medium spiny neurons of the striatum. This, in turn, modulates the activity of downstream signaling pathways, primarily impacting dopamine receptor signaling.

The striatum is a key component of the basal ganglia, which is involved in motor control, cognition, and emotional regulation. It is comprised of two main pathways: the direct pathway, which expresses D1 dopamine receptors, and the indirect pathway, which expresses D2 dopamine receptors. PDE10A is present in the neurons of both pathways.

By increasing cyclic nucleotide levels, PDE10A inhibitors can potentiate D1 receptor signaling in the direct pathway and inhibit D2 receptor signaling in the indirect pathway. This dual action is of significant therapeutic interest. For instance, in conditions like schizophrenia, which is associated with dopamine dysregulation, PDE10A inhibitors may help to rebalance striatal output.

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of PDE10A inhibitors. While these are not specific to this compound, they represent standard methodologies in the field.

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A. It is based on the principle of fluorescence polarization, where the binding of a fluorescently labeled nucleotide monophosphate (generated by PDE10A activity) to a larger binding agent results in a change in the polarization of emitted light.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

PDE assay buffer

-

Binding agent and binding agent diluent

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in PDE assay buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.

-

Add the fluorescently labeled cAMP substrate to all wells except the blank.

-

Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells except the negative control and blank.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Incubate for a further period to allow for binding.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the ability of a PDE10A inhibitor to increase intracellular cAMP levels in a cellular context.

Materials:

-

A suitable cell line expressing PDE10A (e.g., HEK293 cells transfected with human PDE10A)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer

-

384-well white microplate

Procedure:

-

Seed the cells in a 384-well plate and allow them to adhere overnight.

-

The following day, replace the culture medium with a stimulation buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate for a specific period to allow for the modulation of cAMP levels.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces a half-maximal increase in cAMP.

In Vivo Evaluation in Animal Models

Animal models are crucial for assessing the therapeutic potential and side-effect profile of PDE10A inhibitors. Models of schizophrenia and Parkinson's disease are commonly used.

Example: Evaluation in a Rat Model of Schizophrenia

Model: The conditioned avoidance response (CAR) model is often used to screen for antipsychotic activity.

Procedure:

-

Acclimate rats to the experimental setup.

-

Train the rats to avoid a mild foot shock (unconditioned stimulus) by moving to another compartment of the testing chamber upon presentation of a conditioned stimulus (e.g., a light or tone).

-

Once the rats are trained, administer this compound or a vehicle control orally or via injection.

-

After a specified pretreatment time, place the rats back in the testing chamber and record their performance in the CAR task.

-

A reduction in the number of successful avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.

This compound is a valuable research tool for investigating the role of PDE10A in the central nervous system and for the development of novel therapeutics for psychiatric and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Careful consideration of the experimental design and methodologies will be crucial for obtaining reliable and reproducible results.

References

A Technical Guide to the Preclinical Evaluation of PDE10A Inhibitors for Schizophrenia

Introduction

Phosphodiesterase 10A (PDE10A) has emerged as a compelling target for the development of novel antipsychotics.[1][2][3] This enzyme is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuits implicated in the pathophysiology of schizophrenia.[4][5][6] By modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A inhibitors can influence both the direct and indirect striatal output pathways, offering a mechanism to restore impaired striatal function.[1][2][3][6] Preclinical studies with various PDE10A inhibitors have demonstrated promising activity in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1][2][3][7] This guide provides an in-depth overview of the preclinical evaluation of a representative PDE10A inhibitor, herein referred to as Pde10A-IN-3, based on publicly available data for this class of compounds.

Mechanism of Action

This compound acts as an inhibitor of the phosphodiesterase 10A enzyme, which is responsible for the hydrolysis of cAMP and cGMP.[5][6] By inhibiting PDE10A, the intracellular levels of these second messengers increase, leading to the activation of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1][2][3] This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which PDE10A inhibitors exert their therapeutic effects in schizophrenia. Specifically, PDE10A inhibition can potentiate dopamine D1 receptor signaling while attenuating dopamine D2 receptor signaling.[1][2][3]

Signaling Pathway of PDE10A Inhibition

Quantitative Data

The preclinical profile of a PDE10A inhibitor can be characterized by its in vitro potency, pharmacokinetic properties, and in vivo efficacy in relevant animal models. The following tables summarize representative data for this class of compounds.

Table 1: In Vitro Potency and Selectivity

| Compound | PDE10A IC50 (nM) | Selectivity vs other PDEs | Target Engagement |

| This compound (Representative) | 1 | High | Potent striatal PDE10A occupancy |

| CPL500036 | 1 | Interacted only with muscarinic M2 receptor (IC50 = 9.2 µM) | N/A |

Data for CPL500036 from a study by Moszczyński-Pętkowski et al. (2022).[8]

Table 2: Pharmacokinetic Properties

| Compound | Administration | Bioavailability | Brain to Plasma Ratio | Plasma Protein Binding (%) |

| This compound (Representative) | Oral | Good | 0.49 | 92 |

| CPL500036 | p.o. (3 mg/kg) | Good | 0.49 | 92 ± 0.2 |

Data for CPL500036 from a study by Moszczyński-Pętkowski et al. (2022).[8]

Table 3: In Vivo Efficacy in Animal Models of Schizophrenia

| Compound | Model | Effective Dose | Effect |

| This compound (Representative) | Apomorphine-induced stereotypy | ED50 | Inhibition of stereotypy |

| JNJ-42314415 | Apomorphine-induced stereotypy | ED50 | Inhibition of stereotypy |

| This compound (Representative) | Conditioned Avoidance Responding | ED50 | Inhibition of avoidance behavior |

| JNJ-42314415 | Conditioned Avoidance Responding | ED50 | Inhibition of avoidance behavior |

| This compound (Representative) | Catalepsy (Bar Test) | > 0.6 mg/kg | Less pronounced catalepsy vs D2 blockers |

| CPL500036 | Catalepsy (Bar Test) | 0.6 mg/kg | Elicited catalepsy |

Data for JNJ-42314415 from a study by Langlois et al. (2012) and for CPL500036 from a study by Moszczyński-Pętkowski et al. (2022).[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel PDE10A inhibitor. Below are protocols for key preclinical experiments.

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PDE10A enzyme activity.

Methodology:

-

Enzyme Source: Recombinant human PDE10A.

-

Substrate: Radiolabeled cAMP or cGMP.

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and other necessary co-factors.

-

Procedure: a. This compound is serially diluted and pre-incubated with the PDE10A enzyme. b. The enzymatic reaction is initiated by the addition of the radiolabeled substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is terminated by the addition of a stop solution. e. The product (radiolabeled AMP or GMP) is separated from the unreacted substrate using chromatography. f. The amount of product formed is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

Catalepsy Assessment (Bar Test)

Objective: To assess the potential for this compound to induce extrapyramidal side effects (EPS), specifically catalepsy, in rodents.

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A horizontal bar raised a few centimeters from the base.

-

Procedure: a. Animals are administered with this compound or a vehicle control via oral gavage. b. At specified time points after dosing, the rat's forepaws are gently placed on the bar. c. The time it takes for the rat to remove both forepaws from the bar is recorded (latency). d. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for Preclinical Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for Pde10A-IN-3: An In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control and cognition.[2] Its role in modulating cyclic nucleotide signaling makes it a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1] Pde10A-IN-3 is a potent and highly selective inhibitor of PDE10A, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other test compounds against the PDE10A enzyme.

Signaling Pathway of PDE10A

The primary function of PDE10A is to terminate cAMP and cGMP signaling cascades by catalyzing their hydrolysis to AMP and GMP, respectively. By doing so, PDE10A regulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby potentiating the signaling pathways they control.

Caption: PDE10A signaling pathway and point of inhibition.

Quantitative Data Summary

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the in vitro potency of this compound and other common PDE10A inhibitors.

| Compound | IC50 (nM) | Assay Type | Reference |

| This compound | 0.14 | Biochemical | [1] |

| Papaverine | ~30 | Biochemical (varies) | [3] |

| MP-10 (PF-2545920) | ~0.3-1 | Biochemical | [4] |

| TP-10 | ~0.3-1 | Biochemical | [4] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound. The assay measures the activity of PDE10A by monitoring the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP) substrate.

Materials and Reagents

-

Recombinant human PDE10A enzyme

-

FAM-cAMP (fluorescent substrate)

-

PDE Assay Buffer

-

Binding Agent (binds to the product, FAM-AMP)

-

This compound (or other test compounds)

-

Positive Control Inhibitor (e.g., Papaverine)

-

DMSO (for compound dilution)

-

Black, low-binding 96-well microplate

-

Fluorescence polarization plate reader

Experimental Workflow

Caption: Workflow for the PDE10A in vitro inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare PDE Assay Buffer as per the manufacturer's instructions.

-

Thaw the FAM-cAMP substrate and PDE10A enzyme on ice.

-

Dilute the FAM-cAMP stock solution to the desired working concentration in PDE Assay Buffer.

-

Dilute the PDE10A enzyme to the desired working concentration in PDE Assay Buffer immediately before use. Note: The optimal enzyme concentration should be determined empirically to achieve a suitable assay window.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the test compound in DMSO.

-

Further dilute the compound serial dilutions into PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Plate Setup (96-well format):

-

Blank (No Enzyme) Wells: Add PDE Assay Buffer.

-

Positive Control (No Inhibitor) Wells: Add PDE Assay Buffer containing the same percentage of DMSO as the test compound wells.

-

Negative Control (100% Inhibition) Wells: Add a known PDE10A inhibitor at a concentration that gives maximal inhibition.

-

Test Compound Wells: Add the diluted this compound or other test compounds.

-

Add the diluted FAM-cAMP substrate solution to all wells except the blank.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding the diluted PDE10A enzyme solution to all wells except the blank.

-

Mix the plate gently.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Read the fluorescence polarization of the plate using a plate reader with appropriate filters for FAM (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis

-

The fluorescence polarization (FP) values are typically measured in millipolarization units (mP).

-

Subtract the average mP value of the blank wells from all other wells.

-

Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_test_compound - mP_neg_control) / (mP_pos_control - mP_neg_control))

-

Plot the percent inhibition as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Disclaimer

This protocol is a general guideline. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup and reagents.

References

Application Notes and Protocols for In Vivo Administration of PDE10A Inhibitors

Disclaimer: To date, publicly available scientific literature lacks specific in vivo administration data for a compound designated "Pde10A-IN-3". Therefore, these application notes and protocols are based on established methodologies for other well-characterized phosphodiesterase 10A (PDE10A) inhibitors, such as MP-10, TP-10, and Mardepodect (PF-2545920). Researchers should adapt these guidelines as a starting point for the empirical determination of the optimal administration route, vehicle, and dosage for novel PDE10A inhibitors.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a key regulator of basal ganglia function. Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, modulating signaling pathways crucial for neurotransmission. Consequently, PDE10A inhibitors are under investigation as potential therapeutics for a range of central nervous system disorders, including psychosis, Huntington's disease, and Parkinson's disease.

These application notes provide a comprehensive overview of the common in vivo administration routes for PDE10A inhibitors, along with detailed protocols and data presentation to guide researchers in their preclinical studies.

Data Presentation: In Vivo Administration of Representative PDE10A Inhibitors

The following tables summarize quantitative data from in vivo studies of various PDE10A inhibitors. This information can serve as a reference for designing experiments with novel PDE10A inhibitors.

Table 1: Summary of In Vivo Administration Routes and Dosages for Selected PDE10A Inhibitors

| Inhibitor | Animal Model | Route of Administration | Effective Dose Range | Vehicle | Reference |

| MP-10 | Mouse | Intraperitoneal (i.p.) | 0.3 - 5 mg/kg | Not specified | [1] |

| Mouse | Oral (p.o.) | 1 - 30 mg/kg | Not specified | [2] | |

| TP-10 | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | [3] |

| Mardepodect | Mouse | Intraperitoneal (i.p.) | 0.3 - 5 mg/kg | Not specified | [1] |

| (PF-2545920) | Rat | Intravenous (i.v.) | 0.1 mg/kg | Not specified | [1] |

| Rat | Oral (p.o.) | 1 mg/kg (ED50) | Not specified | [4] | |

| TAK-063 | Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | Not specified | [5] |

| THPP-6 | Mouse | Not specified | Not specified | Not specified | [6] |

Table 2: Example Vehicle Formulations for In Vivo Administration of Hydrophobic Small Molecules

| Vehicle Composition | Route of Administration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.), Oral (p.o.) | A common formulation for improving the solubility of hydrophobic compounds. |

| Carboxymethyl cellulose (CMC) suspension | Oral (p.o.) | Suitable for compounds that are difficult to dissolve. |

| Corn oil or peanut oil | Oral (p.o.) | Used for highly hydrophobic molecules.[7] |

| Cyclodextrins in aqueous solution | Intravenous (i.v.), Intraperitoneal (i.p.), Oral (p.o.) | Enhances the solubility of hydrophobic drugs.[8] |

Experimental Protocols

General Protocol for In Vivo Administration of a PDE10A Inhibitor in Mice

1. Materials:

-

PDE10A inhibitor (e.g., this compound)

-

Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Appropriate gauge needles and syringes for the chosen administration route (e.g., 27-30G for i.p. injection)

-

Experimental animals (e.g., C57BL/6 mice)

2. Vehicle Preparation (Example Formulation):

-

Prepare a stock solution of the PDE10A inhibitor in 100% DMSO. The concentration of the stock solution should be determined based on the final desired dose and injection volume.

-

In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the tube and vortex thoroughly to mix.

-

Add Tween-80 and vortex again until the solution is homogeneous.

-

Finally, add sterile saline to the desired final volume and vortex thoroughly.

-

If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.

-

Prepare a vehicle-only control solution using the same procedure but omitting the PDE10A inhibitor.

3. Dosing and Administration:

-

Weigh each animal to determine the exact volume of the drug or vehicle solution to be administered. A typical dosing volume for mice is 5-10 µL/g of body weight.

-

For intraperitoneal (i.p.) administration, gently restrain the mouse and inject the solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

For oral gavage (p.o.), use a proper gavage needle to deliver the solution directly into the stomach. Ensure proper training to prevent injury to the esophagus.

-

For subcutaneous (s.c.) administration, lift the loose skin on the back of the neck and insert the needle into the tented area.

-

Administer the vehicle control to a separate group of animals using the same route and volume.

4. Post-Administration Monitoring:

-

Monitor the animals for any adverse reactions immediately after administration and at regular intervals as required by the experimental design.

-

Proceed with behavioral testing, tissue collection, or other downstream analyses at the predetermined time points based on the pharmacokinetic profile of the inhibitor.

Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition signaling pathway.

Experimental Workflow for In Vivo Testing of a PDE10A Inhibitor

Caption: General experimental workflow for in vivo PDE10A inhibitor studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Deletion and Pharmacological Inhibition of Phosphodiesterase 10A Protects Mice From Diet-Induced Obesity and Insulin Resistance | Diabetes | American Diabetes Association [diabetesjournals.org]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Pde10A Inhibitors in Mouse Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[1][2] Inhibition of PDE10A has been proposed as a novel therapeutic strategy for schizophrenia by modulating striatal neuron activity and addressing imbalances in dopamine signaling.[3][4] Preclinical studies in rodent models have shown that PDE10A inhibitors can produce antipsychotic-like effects, suggesting their potential to treat the positive, negative, and cognitive symptoms of schizophrenia.[4][5]

This document provides detailed application notes and protocols for the use of Phosphodiesterase 10A (Pde10A) inhibitors in mouse models of schizophrenia. Due to the lack of publicly available data for a specific compound designated "Pde10A-IN-3," this guide utilizes data from well-characterized Pde10A inhibitors such as MP-10, TAK-063, and THPP-6 to provide representative experimental parameters and protocols.

Mechanism of Action

Pde10A inhibitors increase the levels of cAMP and cGMP in striatal medium spiny neurons.[1] This leads to the modulation of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[1] The potentiation of D1 receptor signaling and concomitant inhibition of D2 receptor signaling by Pde10A inhibitors is thought to underlie their antipsychotic effects.[3][4]

Data Presentation: Pde10A Inhibitors in Mouse Models

The following tables summarize quantitative data for representative Pde10A inhibitors in commonly used mouse models of schizophrenia.

Table 1: Efficacy of Pde10A Inhibitors in the MK-801-Induced Hyperactivity Model

| Compound | Dose (mg/kg, p.o.) | Mouse Strain | Efficacy | Reference |

| THPP-6 | 10 | Not Specified | Full attenuation of MK-801-induced hyperactivity. | [6] |

| Compound 27 | 3 | Not Specified | ED50 of 4 mg/kg for inhibition of MK-801-induced hyperactivity in rats. | [7] |

| EM-221 | 0.05 - 0.5 | Not Specified | ED50 between 0.03 and 0.1 mg/kg for reduction of MK-801-induced hyperlocomotion in rats. | [8] |

Table 2: Efficacy of Pde10A Inhibitors in the Conditioned Avoidance Response (CAR) Model

| Compound | Dose (mg/kg) | Route | Mouse Strain | Efficacy | Reference |

| MP-10 | Not Specified | Not Specified | Not Specified | Inhibition of conditioned avoidance responding. | [5] |

| TAK-063 | Not Specified | Not Specified | Not Specified | Dose-dependent antipsychotic-like effects. | [9] |

| BMS-843496 | Not Specified | Systemic | Not Specified | A minimum of ~40% PDE10A occupancy was required for efficacy. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MK-801-Induced Hyperactivity

This model is used to assess the potential of a compound to mitigate the psychotomimetic effects of NMDA receptor antagonists.

Protocol:

-

Animals: Male mice (e.g., C57BL/6J) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer the Pde10A inhibitor (e.g., THPP-6 at 10 mg/kg) or vehicle orally (p.o.).

-

After a pre-treatment period (e.g., 60 minutes), administer MK-801 (e.g., 0.2 mg/kg) subcutaneously (s.c.).

-

-

Behavioral Assessment:

-

Immediately after MK-801 injection, place the mice individually into open-field arenas.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated tracking system.

-

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the Pde10A inhibitor to the vehicle control group.

Conditioned Avoidance Response (CAR)

The CAR model assesses a compound's ability to selectively suppress a learned avoidance response without producing general motor impairment, a characteristic of many antipsychotic drugs.

Protocol:

-

Apparatus: Use a shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS) (e.g., a light or tone) and an unconditioned stimulus (US) (e.g., a foot shock) are presented.

-

Training (Acquisition):

-

Place a mouse in one compartment.

-

Present the CS for a set duration (e.g., 10 seconds).

-

If the mouse moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the mouse fails to move, deliver the US (e.g., 0.5 mA foot shock) for a set duration (e.g., 5 seconds) or until the mouse escapes to the other compartment.

-

Repeat for a set number of trials per day (e.g., 30 trials) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing:

-

Administer the Pde10A inhibitor or vehicle at a specified time before the test session.

-

Conduct a test session identical to the training sessions.

-

-

Data Collection and Analysis: Record the number of avoidance responses, escape failures, and inter-trial crosses. A significant reduction in avoidance responses without an increase in escape failures suggests an antipsychotic-like effect.

Conclusion

Pde10A inhibitors represent a promising class of compounds for the treatment of schizophrenia. The protocols and data presented here, based on established Pde10A inhibitors, provide a framework for researchers to design and conduct preclinical studies in mouse models of schizophrenia. Careful consideration of the specific compound's pharmacokinetics and pharmacodynamics is crucial for determining optimal dosing and experimental design.

References

- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 3. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]